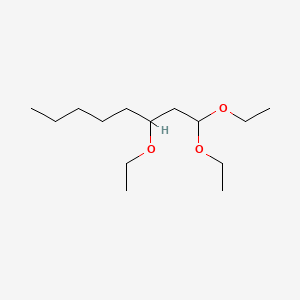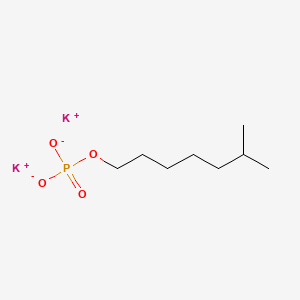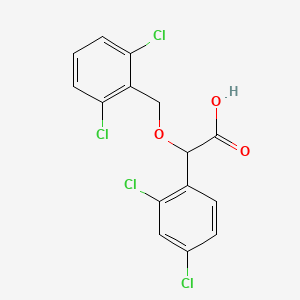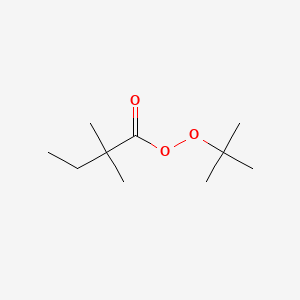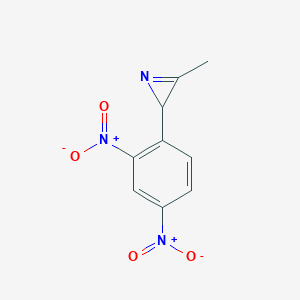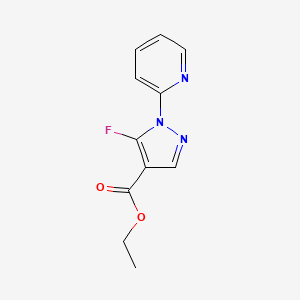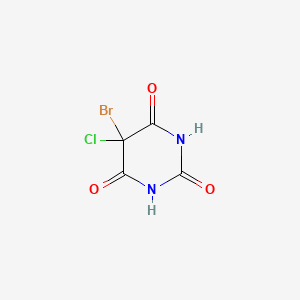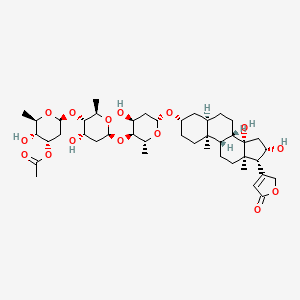
Desglucolanatoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- is a complex organic compound known for its intricate structure and significant biological activity. This compound is part of the cardenolide family, which is known for its potent effects on the cardiovascular system. Cardenolides are naturally occurring compounds found in certain plants and are known for their ability to inhibit the sodium-potassium ATPase pump, which is crucial for cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- involves multiple steps, including glycosylation reactions to attach the sugar moieties and oxidation reactions to form the enolide structure. The reaction conditions typically require the use of specific catalysts and protecting groups to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. It often involves the extraction of precursor molecules from natural sources, followed by chemical modification to achieve the desired structure. Advanced techniques such as chromatography and crystallization are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the enolide structure to a more saturated form.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its role in cellular signaling pathways and its effects on ion transport.
Medicine: Explored for its potential therapeutic effects in treating heart conditions due to its ability to inhibit the sodium-potassium ATPase pump.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of the sodium-potassium ATPase pump. By binding to this enzyme, the compound disrupts the balance of sodium and potassium ions across the cell membrane, leading to increased intracellular calcium levels. This effect is particularly significant in cardiac cells, where it enhances contractility and can be used to treat certain heart conditions.
Comparison with Similar Compounds
Digitoxin: Another cardenolide with similar effects on the sodium-potassium ATPase pump.
Ouabain: A cardenolide known for its potent inhibitory effects on the same enzyme.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and arrhythmias.
Uniqueness: Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- is unique due to its specific glycosylation pattern and the presence of multiple deoxy sugars. This structural complexity contributes to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
7242-40-2 |
|---|---|
Molecular Formula |
C43H66O15 |
Molecular Weight |
823.0 g/mol |
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8S,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)17-36(52-20)58-40-22(3)54-35(16-30(40)46)57-39-21(2)53-34(15-29(39)45)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(48)51-19-24)31(47)18-43(28,42)50/h13,20-22,25-32,34-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28+,29+,30+,31+,32+,34+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 |
InChI Key |
PTTCKAPHKAXOPN-RVDMIWBYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)O)O)C)C)C)C)OC(=O)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
